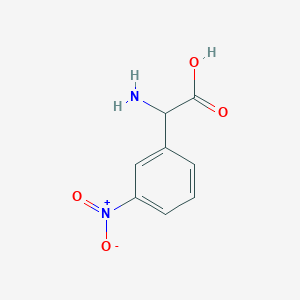

2-amino-2-(3-nitrophenyl)acetic Acid

Overview

Description

2-amino-2-(3-nitrophenyl)acetic acid is a compound with the CAS Number: 30077-08-8 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.16 . It is a solid at room temperature . The compound is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro group .Scientific Research Applications

Synthesis and Structural Characterization

2-amino-2-(3-nitrophenyl)acetic Acid and its derivatives have been a subject of research, primarily in the field of synthesis and structural characterization. For instance, Zhao De-feng (2007) reported the successful nitration of 3-fluorophenyl acetic acid, leading to the synthesis of 2-(2,5-diamino phenyl)ethanol. This synthesis process involved multiple steps, including nitration, ammonolysis, and catalytic hydrogenation, showcasing the compound's potential as a precursor in chemical synthesis (Zhao De-feng, 2007).

Applications in Synthesis of Metal Complexes

The compound has been used in the synthesis of novel metal complexes. For example, M. Ikram et al. (2015) synthesized transition metal complexes using a novel amino acid bearing Schiff base ligand. The metal complexes exhibited antioxidant properties and selective xanthine oxidase inhibitory studies, highlighting the compound's versatility in medicinal chemistry and enzyme inhibition (M. Ikram et al., 2015).

Enhancement in Electrochemical Sensing

Afzal Shah et al. (2017) utilized a derivative of this compound, specifically 2-methyl-3-nitrophenyl acetic acid, in the development of an efficient electrochemical sensing platform. This platform was based on gold-copper alloy nanoparticles and was used for the detection of nitro aromatic toxins, indicating the potential of the compound in environmental monitoring and toxicity assessment (Afzal Shah et al., 2017).

Chemical Synthesis and Protective Group Application

The compound's derivatives have been applied in various chemical synthesis processes. Katalin Daragics and P. Fügedi (2010) explored the use of (2-nitrophenyl)acetyl as a selectively removable hydroxyl protecting group, a critical component in synthetic chemistry, particularly in the protection of hydroxyl functions during complex chemical transformations (Katalin Daragics & P. Fügedi, 2010).

Mechanism of Action

Target of Action

2-Amino-2-(3-nitrophenyl)acetic Acid is a compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group

Mode of Action

It is known that nitrobenzenes can interact with multiple receptors . This interaction can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

It is known that derivatives of nitrobenzenes can have diverse biological and clinical applications .

Result of Action

It is known that nitrobenzenes can have diverse biological activities .

properties

IUPAC Name |

2-amino-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMYTHGQVJWWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401389 | |

| Record name | amino(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30077-08-8 | |

| Record name | amino(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)